Benzenediazonium, 4-(ethylamino)-3-methyl-, tetrafluoroborate(1-)
Overview
Description
Benzenediazonium, 4-(ethylamino)-3-methyl-, tetrafluoroborate(1-) is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The tetrafluoroborate anion (BF₄⁻) is commonly used to stabilize the diazonium cation. This compound is of significant interest in organic synthesis due to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzenediazonium, 4-(ethylamino)-3-methyl-, tetrafluoroborate(1-) typically involves the diazotization of the corresponding aromatic amine. The process begins with the reaction of 4-(ethylamino)-3-methylaniline with nitrous acid (HNO₂) in the presence of an acid such as hydrochloric acid (HCl) to form the diazonium salt. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium ion. The resulting diazonium chloride is then treated with tetrafluoroboric acid (HBF₄) to precipitate the tetrafluoroborate salt .
Industrial Production Methods
Industrial production of diazonium tetrafluoroborates often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 4-(ethylamino)-3-methyl-, tetrafluoroborate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through reactions like the Sandmeyer reaction.
Coupling Reactions: The compound can participate in azo-coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI). These reactions are typically carried out in aqueous solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide (NaOH).
Reduction Reactions: Reducing agents such as sodium sulfite (Na₂SO₃) or hypophosphorous acid (H₃PO₂) are used.
Major Products Formed
Substitution Reactions: Halogenated aromatic compounds, phenols, and nitriles.
Coupling Reactions: Azo compounds, which are often brightly colored and used as dyes.
Reduction Reactions: The corresponding aromatic amine.
Scientific Research Applications
Benzenediazonium, 4-(ethylamino)-3-methyl-, tetrafluoroborate(1-) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids, through diazonium coupling reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzenediazonium, 4-(ethylamino)-3-methyl-, tetrafluoroborate(1-) involves the formation of reactive intermediates that can participate in various chemical reactions. The diazonium group (-N₂⁺) is highly electrophilic and can undergo nucleophilic substitution reactions. In coupling reactions, the diazonium ion reacts with nucleophilic aromatic compounds to form azo bonds (-N=N-), resulting in the formation of azo compounds. The tetrafluoroborate anion (BF₄⁻) serves as a stabilizing counterion, ensuring the stability of the diazonium cation .
Comparison with Similar Compounds
Benzenediazonium, 4-(ethylamino)-3-methyl-, tetrafluoroborate(1-) can be compared with other diazonium salts, such as:
Benzenediazonium chloride: Similar in reactivity but less stable than the tetrafluoroborate salt.
4-Nitrobenzenediazonium tetrafluoroborate: Contains an electron-withdrawing nitro group, making it more reactive in electrophilic substitution reactions.
4-Methoxybenzenediazonium tetrafluoroborate: Contains an electron-donating methoxy group, affecting its reactivity and stability.
Properties
IUPAC Name |
4-(ethylamino)-3-methylbenzenediazonium;tetrafluoroborate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N3.BF4/c1-3-11-9-5-4-8(12-10)6-7(9)2;2-1(3,4)5/h4-6,11H,3H2,1-2H3;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAWUBYDAYVYDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCNC1=C(C=C(C=C1)[N+]#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BF4N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6087-59-8 | |
Record name | Benzenediazonium, 4-(ethylamino)-3-methyl-, tetrafluoroborate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6087-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenediazonium, 4-(ethylamino)-3-methyl-, tetrafluoroborate(1-) (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(ethylamino)-3-methylbenzenediazonium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.476 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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